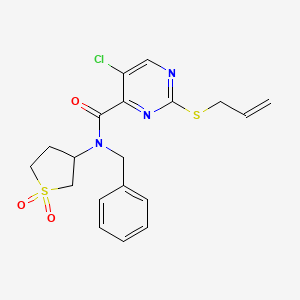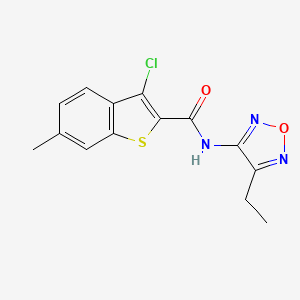![molecular formula C27H28F2N4O B11382013 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B11382013.png)
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a piperazine ring and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 1-bis(4-fluorophenyl)methyl piperazine reacts with halogenated analogues of the second fragments . Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofurane, dimethylformamide, or tert-butanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl groups and piperazine ring play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A precursor in the synthesis of the target compound.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another compound with a similar piperazine and fluorophenyl structure.
Uniqueness
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H28F2N4O |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3 |
InChI Key |
JORXSQIBVMMADQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate](/img/structure/B11381936.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B11381942.png)


![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11381950.png)
![4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11381962.png)
![5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381963.png)
![5-chloro-N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11381964.png)

![3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11381975.png)
![Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11381999.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382009.png)
![3-ethyl-N-(4-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382024.png)
![4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11382028.png)
